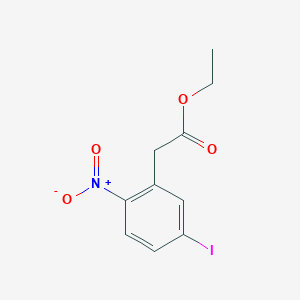

Ethyl 2-(5-iodo-2-nitrophenyl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(5-iodo-2-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGUEXPEPRIEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-iodo-2-nitrophenyl)acetate from 2-Nitrophenylacetic Acid

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway to Ethyl 2-(5-iodo-2-nitrophenyl)acetate, a valuable intermediate in organic synthesis. The narrative focuses on a robust, two-step sequence commencing with the precursor, 2-nitrophenylacetic acid. We will dissect the strategic rationale for the chosen synthetic route, which involves an initial electrophilic aromatic iodination followed by a classic Fischer-Speier esterification. Each stage is supported by a detailed mechanistic analysis, causality-driven experimental protocols, and visual aids to elucidate the core chemical transformations. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthesis.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of Ethyl 2-(5-iodo-2-nitrophenyl)acetate from a commercially available starting material requires careful consideration of the order of operations. The target molecule possesses three key functional groups on the phenyl ring: a nitro group, an iodo substituent, and an ethyl acetate side chain. Our precursor of choice is 2-nitrophenylacetic acid[1].

A critical decision in the synthetic design is whether to perform the iodination or the esterification first. This choice is governed by the principles of electrophilic aromatic substitution (EAS) and the directing effects of the substituents on the aromatic ring.

-

Nitro Group (-NO₂): A powerful electron-withdrawing group that is deactivating and a meta-director.

-

Acetic Acid Group (-CH₂COOH): A weakly electron-withdrawing and deactivating group that acts as an ortho, para-director.

The target isomer has the iodine atom at the 5-position. This position is meta to the nitro group and para to the acetic acid side chain. Since both existing substituents direct an incoming electrophile to the same position (or at least do not conflict), the iodination of 2-nitrophenylacetic acid is a highly regioselective and logical first step. Performing the esterification first to create Ethyl 2-(2-nitrophenyl)acetate would not significantly alter the directing effects, but performing the iodination on the free acid avoids potential hydrolysis of the ester under the often harsh conditions required for iodinating a deactivated ring.

Therefore, the most efficient and logical synthetic pathway is:

-

Electrophilic Aromatic Iodination: Introduction of an iodine atom at the 5-position of 2-nitrophenylacetic acid to yield 5-iodo-2-nitrophenylacetic acid.

-

Fischer-Speier Esterification: Conversion of the resulting carboxylic acid to its corresponding ethyl ester, Ethyl 2-(5-iodo-2-nitrophenyl)acetate, using ethanol in the presence of an acid catalyst.

Overall Synthetic Workflow

The diagram below illustrates the two-stage process for converting the precursor acid to the final product.

Caption: Core mechanism of electrophilic aromatic iodination.

Experimental Protocol: Iodination This protocol is a representative example based on established methods for iodinating deactivated aromatic rings.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrophenylacetic acid (1.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Reagent Addition: Add molecular iodine (I₂, ~0.5-0.6 eq) and iodic acid (HIO₃, ~0.4-0.5 eq).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄) while cooling the flask in an ice bath.

-

Reaction: Heat the mixture to approximately 80-90 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture carefully onto crushed ice. If excess iodine is present, add a solution of sodium sulfite (Na₂SO₃) to quench it.

-

Isolation: The solid product, 5-iodo-2-nitrophenylacetic acid, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Step 2: Fischer-Speier Esterification

Principle & Rationale: Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3] The reaction is reversible, meaning an equilibrium is established between reactants and products.[2][4] To achieve a high yield of the ester, the equilibrium must be shifted to the product side. This is typically accomplished by using a large excess of the alcohol (ethanol in this case) or by removing water as it is formed, in accordance with Le Châtelier's principle.[2][4] The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the weakly nucleophilic alcohol.[3][5]

Detailed Mechanism of Fischer-Speier Esterification:

-

Protonation of Carbonyl: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[3][6]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (H₂O).[3][6]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.[3][6]

-

Deprotonation: A weak base (e.g., ethanol or water) removes the proton from the carbonyl oxygen, yielding the final ethyl ester and regenerating the acid catalyst.[2][6]

Caption: Stepwise mechanism of acid-catalyzed esterification.

Experimental Protocol: Esterification This protocol is based on standard Fischer esterification procedures. [2][7][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the dried 5-iodo-2-nitrophenylacetic acid (1.0 eq).

-

Reagent Addition: Add a large excess of absolute ethanol. The ethanol acts as both the solvent and the reagent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction's completion via TLC by observing the disappearance of the starting carboxylic acid spot.

-

Work-up: After cooling, remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(5-iodo-2-nitrophenyl)acetate. The product can be further purified by column chromatography or recrystallization if necessary.

Part 3: Data Summary

The following table summarizes the key components and expected outcomes for this synthetic sequence.

| Parameter | Step 1: Iodination | Step 2: Esterification |

| Starting Material | 2-Nitrophenylacetic Acid | 5-Iodo-2-nitrophenylacetic Acid |

| Key Reagents | I₂, HIO₃, H₂SO₄ | Absolute Ethanol, H₂SO₄ |

| Solvent | Glacial Acetic Acid | Absolute Ethanol |

| Reaction Type | Electrophilic Aromatic Substitution | Fischer-Speier Esterification |

| Key Intermediate | 5-Iodo-2-nitrophenylacetic Acid | N/A |

| Final Product | N/A | Ethyl 2-(5-iodo-2-nitrophenyl)acetate |

| Typical Yield | 75-85% | 80-95% |

Conclusion

The synthesis of Ethyl 2-(5-iodo-2-nitrophenyl)acetate is efficiently achieved from 2-nitrophenylacetic acid via a two-step process involving a regioselective electrophilic iodination followed by a robust Fischer-Speier esterification. Understanding the underlying mechanisms—the generation of a potent iodine electrophile for the deactivated ring and the acid-catalyzed nucleophilic acyl substitution for the esterification—is paramount to optimizing reaction conditions and achieving high yields. This guide provides the foundational knowledge and practical protocols necessary for the successful execution of this synthesis in a research or developmental setting.

References

-

Title: Fischer Esterification Mechanism: Steps, Equation & Examples. Source: Vedantu. URL: [Link]

-

Title: Fischer–Speier esterification. Source: Wikipedia. URL: [Link]

-

Title: Fischer esterification reaction. Source: BYJU'S. URL: [Link]

-

Title: Fischer Esterification. Source: Chemistry Steps. URL: [Link]

-

Title: Aromatic Iodination: Organic Chemistry Study Guide. Source: Fiveable. URL: [Link]

-

Title: Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Source: MDPI. URL: [Link]

-

Title: (2-Nitrophenyl)acetic acid. Source: Wikipedia. URL: [Link]

-

Title: Electrophilic Aromatic Substitution – The Mechanism. Source: Chemistry Steps. URL: [Link]

-

Title: Iodoarenes synthesis by iodination or substitution. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Source: PMC. URL: [Link]

-

Title: Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Source: JoVE. URL: [Link]

-

Title: Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Source: Bangladesh Journals Online. URL: [Link]

-

Title: Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Source: Chemia. URL: [Link]

-

Title: Mechanism of aromatic iodination by iodine and nitric acid. Source: RSC Publishing. URL: [Link]

Sources

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. mdpi.com [mdpi.com]

- 6. byjus.com [byjus.com]

- 7. asianpubs.org [asianpubs.org]

- 8. ETHYL 2-(3-NITROPHENYL)ACETATE | 14318-64-0 [chemicalbook.com]

Application Notes & Protocols: Ethyl 2-(5-iodo-2-nitrophenyl)acetate as an Advanced API Intermediate in Kinase Inhibitor Synthesis

Executive Summary

In modern drug discovery, the indolin-2-one (oxindole) core is a privileged scaffold, forming the structural basis for numerous FDA-approved tyrosine kinase inhibitors (e.g., Sunitinib) and potent preclinical candidates (e.g., GW5074). Ethyl 2-(5-iodo-2-nitrophenyl)acetate serves as a highly strategic, advanced active pharmaceutical ingredient (API) intermediate for synthesizing these molecules.

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing Ethyl 2-(5-iodo-2-nitrophenyl)acetate. By leveraging a reductive cyclization pathway, this precursor efficiently yields 5-iodooxindole (5-iodo-1,3-dihydro-2H-indol-2-one) [3], a versatile building block. The presence of the iodine atom at the C5 position acts as a critical synthetic handle for subsequent cross-coupling reactions or direct radiolabeling, enabling the development of targeted anti-angiogenic therapies and diagnostic radiotracers [1].

Mechanistic Insights & Synthetic Strategy (E-E-A-T)

The Causality of Reductive Cyclization

The transformation of Ethyl 2-(5-iodo-2-nitrophenyl)acetate into 5-iodooxindole relies on a tandem reduction-amidation sequence.

-

Nitro Reduction: The nitro group (-NO 2 ) is reduced to an aniline derivative (-NH 2 ).

-

Spontaneous Cyclization: The newly formed nucleophilic amine immediately attacks the adjacent electrophilic ethyl ester carbonyl. The elimination of ethanol drives the intramolecular cyclization, forming the thermodynamically stable 5-membered lactam (oxindole) ring.

Expert Insight on Reagent Selection: While catalytic hydrogenation (e.g., H 2 with Pd/C) is a standard method for nitro reduction, it is strictly contraindicated here. Palladium-catalyzed hydrogenation will cause rapid hydrodehalogenation, cleaving the labile carbon-iodine (C-I) bond. To preserve the C5-iodine handle, a milder, single-electron transfer reduction method—such as Iron powder in Acetic Acid (Fe/AcOH) or Tin(II) chloride (SnCl 2 ) —must be employed.

Strategic Value of the C5-Iodine

The resulting 5-iodooxindole is a highly reactive electrophile. The C-I bond is weaker than C-Br or C-Cl bonds, making it exceptionally reactive in:

-

Knoevenagel Condensations: Reacting the C3-methylene with substituted pyrrole-2-carboxaldehydes or benzaldehydes yields target APIs like 5-Iodo-Sunitinib or the Raf1 kinase inhibitor GW5074 [2].

-

Palladium-Catalyzed Cross-Coupling: The C5 position can undergo Suzuki, Stille, or Sonogashira couplings to introduce diverse aryl or alkynyl groups.

-

Radiolabeling: The iodine can be substituted with tributyltin, which is then subjected to destannylation with [ 125 I]NaI to create radiotracers for imaging Vascular Endothelial Growth Factor Receptor (VEGFR) expression in tumors [1].

Mandatory Visualization: Workflows & Pathways

Chemical Transformation Workflow

Caption: Synthetic workflow from Ethyl 2-(5-iodo-2-nitrophenyl)acetate to advanced kinase inhibitors.

Target Kinase Signaling Pathways

Caption: Inhibition of the VEGFR/Raf/MEK/ERK signaling cascade by 5-iodooxindole-derived APIs.

Experimental Protocols

Protocol 1: Reductive Cyclization to 5-Iodooxindole

This protocol utilizes chemoselective conditions to prevent deiodination.

Reagents & Materials:

-

Ethyl 2-(5-iodo-2-nitrophenyl)acetate (1.0 eq, 10 mmol)

-

Iron powder (Fe, 325 mesh) (6.0 eq, 60 mmol)

-

Glacial Acetic Acid (AcOH) (0.5 M relative to substrate)

-

Celite® (for filtration)

-

Ethyl acetate (EtOAc) and Saturated NaHCO 3 (aq)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 2-(5-iodo-2-nitrophenyl)acetate (10 mmol) in 20 mL of glacial acetic acid.

-

Reduction: Heat the solution to 80°C. Gradually add Iron powder (60 mmol) in small portions over 15 minutes to control the exothermic reaction and prevent vigorous foaming.

-

Cyclization & Monitoring: Maintain the reaction at 80°C for 2–3 hours. The reduction of the nitro group and subsequent cyclization occur in tandem.

-

Self-Validation Step: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3) or LC-MS. The starting material should completely disappear, replaced by a highly polar fluorescent spot (UV 254 nm) corresponding to 5-iodooxindole.

-

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove iron residues, washing the pad generously with EtOAc (3 × 30 mL).

-

Neutralization: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with saturated aqueous NaHCO 3 until the aqueous layer pH is ~7.5. (Caution: Vigorous CO 2 evolution).

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure 5-iodooxindole as an off-white solid [3].

Protocol 2: Synthesis of GW5074 via Knoevenagel Condensation

GW5074 is a potent Raf1 kinase inhibitor synthesized directly from 5-iodooxindole.

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL flask, combine 5-iodooxindole (1.0 eq, 2 mmol) and 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq, 2 mmol) in 10 mL of absolute ethanol.

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq, 0.2 mmol) to act as a base for the aldol-type condensation.

-

Condensation: Heat the mixture to reflux (78°C) for 4 hours. A distinct color change (typically to deep yellow/orange) and precipitation of the product will occur.

-

Harvesting: Cool the reaction to 0°C in an ice bath to maximize precipitation. Filter the resulting solid and wash with cold ethanol (2 × 5 mL).

-

Purification: Dry the solid in a vacuum oven at 50°C overnight to afford 3-(3,5-Dibromo-4-hydroxybenzylidene)-5-iodo-1,3-dihydroindol-2-one (GW5074) [2].

Data Presentation: API Derivative Comparison

The table below summarizes the quantitative pharmacological profiles of the primary APIs synthesized from Ethyl 2-(5-iodo-2-nitrophenyl)acetate.

| API Derivative | Primary Target | Binding Affinity / IC 50 | Therapeutic / Diagnostic Application | Reference |

| GW5074 | Raf-1 Kinase | IC 50 = 9 nM | Preclinical oncology; specific c-Raf inhibitor. | [2] |

| 5-Iodo-Sunitinib | VEGFR-2 | K d = 16 nM | Anti-angiogenic monitoring. | [1] |

| [ 125 I]Iodo-Sunitinib | VEGFR-2 | K d = 16 nM | Radiotracer for PET/SPECT imaging of tumor angiogenesis. | [1] |

References

-

Radioiodinated sunitinib as a potential radiotracer for imaging angiogenesis—radiosynthesis and first radiopharmacological evaluation of 5-[125I]Iodo-sunitinib PubMed / Elsevier Ltd.[Link]

How to prevent deiodination during Ethyl 2-(5-iodo-2-nitrophenyl)acetate reduction

From the Desk of the Senior Application Scientist Welcome to the Advanced Synthesis Troubleshooting Hub. In drug discovery and fine chemical synthesis, the chemoselective reduction of polyfunctionalized aromatic systems is a frequent bottleneck. A classic and notoriously difficult example is the reduction of Ethyl 2-(5-iodo-2-nitrophenyl)acetate to its corresponding aniline, Ethyl 2-(2-amino-5-iodophenyl)acetate.

The primary challenge here is reducing the nitro group (-NO₂) while preserving the highly labile carbon-iodine (C-I) bond. This guide provides a self-validating framework to understand the causality of deiodination, troubleshoot failed reactions, and implement robust, field-proven protocols.

The Mechanistic Causality: Why Does Deiodination Occur?

To solve the problem, we must first understand the competing kinetics at play. The C-I bond is the weakest among the carbon-halogen bonds (approx. 240 kJ/mol). When utilizing standard catalytic hydrogenation conditions (e.g., Palladium on Carbon, Pd/C, with H₂), the active Pd(0) species readily undergoes oxidative addition into the C-I bond.

Furthermore, the strong electron-withdrawing nature of the para-nitro group (relative to the iodine atom) renders the aromatic ring highly electron-deficient. This electronic environment accelerates the oxidative addition of the electron-rich Pd(0) species into the C-I bond. Consequently, this hydrodehalogenation pathway outpaces the reduction of the nitro group, leading to the formation of the des-iodo byproduct. To prevent this, we must shift from surface-mediated hydrogenation to single-electron transfer (SET) mechanisms that do not interact with the C-I bond.

Mechanistic divergence in nitro reduction versus hydrodehalogenation of iodoarenes.

Troubleshooting Guide & FAQs

Q1: My standard hydrogenation using Pd/C and H₂ resulted in >90% loss of the iodine atom. Is there a way to optimize the Pd/C reaction? Answer: Generally, no. While lowering the temperature or pressure might marginally reduce deiodination, Pd/C is intrinsically highly active for C-I cleavage. You must switch your reagent system. For iodoarenes, Pd/C is fundamentally incompatible unless the substrate is highly sterically hindered around the iodine atom.

Q2: What is the most reliable method to reduce the nitro group without affecting the C-I bond on a lab scale? Answer: The use of Stannous Chloride (SnCl₂·2H₂O) is the gold standard for this transformation[1]. SnCl₂ operates via a mild electron-transfer mechanism that selectively reduces the nitro group to an amine without interacting with the C-I bond. Another excellent alternative is the Béchamp reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl)[2]. Both methods routinely yield >95% chemoselectivity.

Q3: How do I ensure the SnCl₂ reaction goes to completion without stalling at the hydroxylamine intermediate? Answer: Stalling usually occurs due to insufficient equivalents of SnCl₂ or inadequate temperature. The balanced equation requires 3 equivalents of Sn(II) per nitro group, but practically, 4-5 equivalents are used to drive the reaction[3]. Heating to 60-70 °C ensures the intermediate hydroxylamine is fully reduced to the aniline.

Q4: Are there catalytic alternatives if I must avoid stoichiometric heavy metals like Sn or Fe for scale-up? Answer: Yes. If you must use catalytic hydrogenation, switch to a poisoned catalyst such as Sulfided Platinum on Carbon (Pt(S)/C) or Platinum doped with Vanadium (Pt-V/C). The sulfur poisons the active sites responsible for oxidative addition of the C-I bond, while still allowing the polar nitro group to be reduced.

Decision matrix for troubleshooting deiodination during nitroarene reduction.

Quantitative Data: Reagent Comparison

To assist in selecting the appropriate methodology for your specific constraints, review the comparative data below:

| Reduction Method | Typical Reagents | Chemoselectivity (C-I Preservation) | Typical Yield | Scalability |

| Catalytic Hydrogenation | Pd/C, H₂ (1 atm) | Poor (<10%) | N/A (Forms des-iodo product) | High |

| Tin-Mediated Reduction | SnCl₂·2H₂O, EtOH | Excellent (>95%) | 85-95% | Moderate (Heavy metal waste) |

| Béchamp Reduction | Fe powder, NH₄Cl | Excellent (>95%) | 80-90% | High (Industrial standard) |

| Poisoned Catalysis | Pt(S)/C, H₂ (1 atm) | Good (80-90%) | 75-85% | High |

Validated Experimental Protocols

Protocol A: Chemoselective Reduction using Stannous Chloride (SnCl₂·2H₂O)

Self-Validating Principle: The reaction mixture will transition from a clear/yellow solution to a cloudy suspension as Sn(IV) salts precipitate, serving as a visual indicator of reaction progression.

-

Preparation: Dissolve Ethyl 2-(5-iodo-2-nitrophenyl)acetate (1.0 equiv, e.g., 10 mmol) in absolute ethanol (0.2 M).

-

Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv, 50 mmol) in one portion at room temperature. Causality note: Excess SnCl₂ ensures complete reduction past the stable hydroxylamine intermediate[3].

-

Heating: Heat the reaction mixture to 70 °C under an inert atmosphere (N₂ or Ar).

-

Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, typically higher Rf) should be completely consumed within 2-4 hours, replaced by a highly polar, ninhydrin-active spot (the aniline).

-

Quenching & Workup (Critical Step): Cool to 0 °C and carefully adjust the pH to 8-9 using saturated aqueous NaHCO₃ or 1M NaOH. Causality note: This step converts the soluble Sn(IV) complexes into insoluble tin oxides/hydroxides, preventing emulsion formation during extraction.

-

Extraction: Filter the resulting milky suspension through a pad of Celite to remove tin salts. Wash the filter cake thoroughly with EtOAc.

-

Isolation: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target product.

Protocol B: Mild Béchamp-Type Reduction (Fe/NH₄Cl)

Self-Validating Principle: The consumption of iron powder and the generation of iron oxides (rust-colored precipitates) confirm the electron transfer is occurring.

-

Preparation: Dissolve the substrate (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.15 M).

-

Activation: Add Iron powder (325 mesh, 5.0 equiv) and NH₄Cl (2.0 equiv). Causality note: NH₄Cl provides a mildly acidic proton source to facilitate the reduction without the harshness of concentrated HCl, which could hydrolyze the ethyl ester[4].

-

Reaction: Heat the suspension to 80 °C (reflux) with vigorous stirring for 3 hours.

-

Monitoring: Check by LCMS. The mass should shift from [M+H]⁺ to[M-30]⁺ (loss of two oxygen atoms, gain of two protons).

-

Workup: Filter the hot reaction mixture through Celite to remove unreacted iron and iron oxides. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with EtOAc.

-

Purification: Dry and concentrate the organic layer. The product is usually >95% pure by NMR and does not require column chromatography.

Sources

Minimizing side reactions in metal-catalyzed couplings with Ethyl 2-(5-iodo-2-nitrophenyl)acetate

An in-depth guide to minimizing side reactions in metal-catalyzed couplings with Ethyl 2-(5-iodo-2-nitrophenyl)acetate.

Technical Support Center: A Guide for Researchers

This guide provides in-depth technical support for researchers utilizing Ethyl 2-(5-iodo-2-nitrophenyl)acetate in metal-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate and overcome common experimental challenges, thereby minimizing side reactions and maximizing the yield and purity of your desired products. The substrate presents a unique combination of functional groups—a reactive aryl iodide, a strongly electron-withdrawing nitro group, and a base-sensitive ester—each influencing the reaction's outcome. This document is structured to address issues from a practical, problem-solving perspective.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using Ethyl 2-(5-iodo-2-nitrophenyl)acetate in cross-coupling reactions?

The primary challenges stem from the molecule's inherent functionalities. The nitro group, while activating the C-I bond towards oxidative addition, is susceptible to reduction. The ethyl ester can be hydrolyzed under basic conditions. The aryl iodide itself, being the most reactive halide, is prone to dehalogenation (hydrodehalogenation), a common side reaction in palladium catalysis.[1]

Q2: How does the 2-nitro group influence the reactivity of the C-I bond?

The strongly electron-withdrawing nature of the nitro group makes the ipso-carbon more electron-deficient. This generally accelerates the rate-determining oxidative addition step of the palladium catalyst to the C-I bond.[2] This enhanced reactivity can be advantageous, often allowing for milder reaction conditions compared to less activated aryl halides.

Q3: Which cross-coupling reactions are most suitable for this substrate?

This substrate is amenable to a variety of palladium-catalyzed cross-coupling reactions. The most common and generally successful include:

-

Suzuki-Miyaura Coupling: Coupling with boronic acids or esters.

-

Sonogashira Coupling: Coupling with terminal alkynes.

-

Heck Coupling: Coupling with alkenes.

-

Buchwald-Hartwig Amination: Coupling with amines.

The choice of reaction will depend on the desired final product, but for each, careful optimization is required to manage the potential side reactions.

Q4: What is a good starting point for general reaction conditions?

A universal set of conditions is not feasible, but a robust starting point for a Suzuki-Miyaura coupling would be:

-

Catalyst: A modern Pd(II) precatalyst like XPhos Pd G3 (1-2 mol%).

-

Ligand: A bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, RuPhos) is often necessary for challenging substrates.[3][4]

-

Base: A milder inorganic base such as K₂CO₃ or Cs₂CO₃ is recommended to avoid ester hydrolysis.

-

Solvent: Anhydrous, degassed aprotic solvents like 1,4-dioxane or toluene.

-

Temperature: Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.

Always run a small-scale test reaction to gauge reactivity and side product formation before committing to a larger scale.

Troubleshooting Guide: From Diagnosis to Solution

This section is designed to help you diagnose and resolve specific issues encountered during your experiments.

Problem 1: Significant Dehalogenation (C-I bond replaced by C-H)

Observation: Your primary byproduct is Ethyl 2-(2-nitrophenyl)acetate, confirmed by mass spectrometry (M-126).

Causality: Dehalogenation, or hydrodehalogenation, is a pervasive side reaction in palladium catalysis.[5] It occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H intermediate can undergo reductive elimination with the aryl group to produce the dehalogenated arene instead of the desired cross-coupled product.[1]

Sources of Hydride:

-

Bases: Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination.

-

Solvents: Protic solvents, particularly alcohols, can be a hydride source.

-

Water: Trace amounts of water can react with the palladium complex to generate Pd-H species.

| Solution Category | Specific Action | Rationale |

| Base Selection | Switch from strong alkoxide bases (NaOtBu) to milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. | These bases are less likely to be a source of hydride species, thereby suppressing the dehalogenation pathway.[1][3] |

| Solvent Choice | Use rigorously dried, aprotic solvents such as toluene, 1,4-dioxane, or THF. | Aprotic solvents lack the acidic protons that can lead to the formation of Pd-H intermediates.[1] |

| Anhydrous Conditions | Dry all reagents and glassware thoroughly. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). | Minimizing water content is crucial to prevent a key pathway for Pd-H formation. |

| Ligand Optimization | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands). | These ligands can promote the desired reductive elimination of the product over the undesired dehalogenation pathway.[1][6] |

Problem 2: Reduction of the Nitro Group

Observation: You observe a byproduct corresponding to the mass of Ethyl 2-(5-amino-2-nitrophenyl)acetate or other reduced nitro-group species. The reaction mixture may change color significantly.

Causality: The nitro group is susceptible to reduction under catalytic conditions, especially in the presence of a hydrogen source. The palladium catalyst itself can facilitate hydrogenation-type reactions if a suitable hydrogen donor is available.[7] This process can lead to nitroso, hydroxylamino, or fully reduced amino functionalities, complicating the reaction and purification.

| Solution Category | Specific Action | Rationale |

| Control of Hydrogen Source | Avoid solvents that can act as hydrogen donors (e.g., isopropanol, formic acid). | These solvents can readily transfer hydrogen to the catalyst, creating active species for nitro reduction. |

| Base and Additives | Scrutinize all reagents for their reducing potential. Avoid additives like formates or phosphites if possible. | Some additives or bases can act as reducing agents in the presence of a palladium catalyst. |

| Atmosphere Control | Ensure the inert atmosphere is free of hydrogen gas. | Accidental contamination with H₂ can turn the reaction into a catalytic hydrogenation. |

| Catalyst System | Choose a catalyst system where the rate of cross-coupling is significantly faster than the rate of nitro reduction. | Sometimes, increasing catalyst loading or using a more active ligand can drive the desired reaction to completion before significant reduction occurs. |

Problem 3: Hydrolysis of the Ethyl Ester

Observation: The presence of a carboxylic acid byproduct, 2-(5-iodo-2-nitrophenyl)acetic acid, is detected (e.g., by LC-MS or a change in aqueous layer pH upon workup).

Causality: The ethyl ester is susceptible to base-catalyzed hydrolysis (saponification), especially at elevated temperatures and in the presence of water.[8][9] Strong bases like NaOH, KOH, or even NaOtBu in the presence of adventitious water can readily cleave the ester bond.

| Solution Category | Specific Action | Rationale |

| Base Selection | Use milder, non-hydroxide bases. K₂CO₃, Cs₂CO₃, and K₃PO₄ are excellent choices. For Suzuki couplings, KF can also be effective.[10] | These bases are generally not strong enough to promote rapid hydrolysis of the ester under anhydrous conditions. |

| Temperature Control | Run the reaction at the lowest effective temperature. | The rate of hydrolysis, like most reactions, increases with temperature. Minimizing heat can preserve the ester group. |

| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. | Prolonged exposure to basic conditions, even with milder bases, can lead to slow hydrolysis over time. |

| Anhydrous Conditions | Use dry solvents and reagents. | Water is a required reactant for hydrolysis. Eliminating it is the most direct way to prevent this side reaction. |

Visual Troubleshooting Workflow

Use the following decision tree to diagnose and address common issues systematically.

Caption: A decision tree for troubleshooting common side reactions.

Example Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of Ethyl 2-(5-iodo-2-nitrophenyl)acetate with a generic arylboronic acid.

Materials:

-

Ethyl 2-(5-iodo-2-nitrophenyl)acetate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

XPhos Pd G3 (2 mol%)

-

Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

-

Preparation (in a glovebox or under a strong flow of inert gas):

-

To the oven-dried reaction vial, add Ethyl 2-(5-iodo-2-nitrophenyl)acetate, the arylboronic acid, XPhos Pd G3, and potassium carbonate.

-

-

Atmosphere Inerting:

-

Seal the vial with the cap. If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.

-

-

Solvent Addition:

-

Add the anhydrous, degassed 1,4-dioxane via syringe (to a typical concentration of 0.1 M with respect to the aryl iodide).

-

-

Reaction:

-

Place the vial in a preheated oil bath or heating block set to 100 °C.

-

Stir the reaction vigorously for the required duration (typically 4-12 hours).

-

-

Monitoring:

-

Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired compound.

-

Catalytic Cycle Overview

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

-

Urgaonkar, S., & Verkade, J. G. (2004). An efficient ligand-, copper-, and amine-free palladium-catalyzed Sonogashira reaction of aryl iodides and bromides with terminal alkynes at room temperature. The Journal of Organic Chemistry, 69(17), 5752–5755. [Link]

-

Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances. [Link]

-

Zhang, Y., et al. (2023). Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium. CCS Chemistry. [Link]

- Ponomarev, A. O., & Ponomareva, E. A. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).

-

Whittaker, A. M., et al. (2017). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. [Link]

-

Vantourout, J. C., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

-

Miyazaki, T., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

-

Vantourout, J. C., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

-

ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. [Link]

-

Miyazaki, T., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism for the Ni/Pd-catalyzed reduction of nitro... [Link]

-

ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... [Link]

-

Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]

-

Daugulis, O., et al. (2015). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. PMC. [Link]

-

Kinetics of Hydrolysis of Ethyl Acetate. (n.d.). [Link]

-

Lledós, A., et al. (2015). Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation. PubMed. [Link]

-

Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. (n.d.). [Link]

-

Lledós, A., et al. (2015). Understanding the Hydrolysis Mechanism of Ethyl Acetate Catalyzed by an Aqueous Molybdocene: A Computational Chemistry Investigation. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jmcct.com [jmcct.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orientjchem.org [orientjchem.org]

- 8. sfu.ca [sfu.ca]

- 9. uv.es [uv.es]

- 10. Suzuki Coupling [organic-chemistry.org]

Technical Support Center: Crystallization of Ethyl 2-(5-iodo-2-nitrophenyl)acetate

Welcome to the technical support center for the crystallization of Ethyl 2-(5-iodo-2-nitrophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis and purification of this key intermediate. The unique substitution pattern of this molecule—featuring a bulky iodo group, a strongly electron-withdrawing nitro group, and a flexible ethyl acetate chain—presents specific challenges to achieving high purity and yield through crystallization.[1]

This document provides in-depth, experience-based guidance in a question-and-answer format. We will explore the underlying principles of crystallization and provide actionable troubleshooting strategies to help you overcome common obstacles such as "oiling out," poor crystal formation, and low yields.

Understanding the Crystallization Process

Crystallization is a powerful purification technique that relies on the differences in solubility between a target compound and its impurities in a given solvent.[2] The process is governed by the principles of solubility and supersaturation. A supersaturated solution, which contains more dissolved solute than it can normally hold at a given temperature, is the driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[3] The goal is to create a state of supersaturation in a controlled manner, allowing the target molecules to self-assemble into a highly ordered crystal lattice while impurities remain in the solution (the "mother liquor").

Caption: A generalized workflow for the purification of an organic compound by crystallization.

Frequently Asked Questions & Troubleshooting Guide

Q1: How do I select the right solvent system for crystallizing Ethyl 2-(5-iodo-2-nitrophenyl)acetate?

Answer: Solvent selection is the most critical step in developing a successful crystallization protocol.[4] The ideal solvent should dissolve the compound completely when hot but poorly when cold.[5][6] Given the mixed polarity of your molecule, a single solvent may not be optimal, and a mixed-solvent (binary) system is often more effective.

Causality: The principle of "like dissolves like" is your starting point.[5] Your molecule has a polar nitro group and ester functionality, but also a large, less polar substituted aromatic ring.

-

Polar Solvents (e.g., Ethanol, Methanol, Isopropanol) will likely dissolve the compound well at high temperatures due to interactions with the nitro and ester groups.

-

Non-polar Solvents (e.g., Heptane, Hexane, Toluene) will likely have poor solubility for your compound but can be excellent "antisolvents." An antisolvent is a solvent in which the compound is insoluble, and its addition to a solution of the compound induces crystallization.[7][8]

-

Intermediate Polarity Solvents (e.g., Ethyl Acetate, Acetone, Dichloromethane) may also be effective as single solvents or as part of a binary system.[5]

Recommended Action: Perform a systematic solvent screen. A detailed protocol is provided in the "Experimental Protocols" section below.

Data Summary: Common Solvents for Crystallization

| Solvent | Boiling Point (°C) | Polarity | Key Considerations |

| Ethanol | 78 | Polar | Good starting point. Often shows a steep solubility curve. |

| Isopropanol (IPA) | 82 | Polar | Similar to ethanol, slightly less polar. |

| Ethyl Acetate | 77 | Intermediate | Good "soluble" solvent for binary systems. Volatile.[9] |

| Acetone | 56 | Intermediate | Excellent solvent, but its low boiling point can limit the solubility difference between hot and cold.[5][9] |

| Toluene | 111 | Non-polar | Can be a good solvent for less polar compounds, but its high boiling point can increase the risk of oiling out.[9] |

| Heptane/Hexane | 98 / 69 | Non-polar | Excellent antisolvents to pair with more polar solvents like Ethyl Acetate or IPA.[9] |

Q2: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" is a common and frustrating problem where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystal.[10] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your crude compound.[11] Impurities often lower the melting point of a substance, making oiling out more likely.[12] The resulting oil often traps impurities and rarely solidifies into a pure crystalline form.[10][11]

Causality:

-

High Supersaturation: The solution is too concentrated, or the cooling is too rapid, causing the compound to crash out of solution as a liquid.[10]

-

Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your impure compound.[9]

-

Impurities: Significant impurities can act as a eutectic mixture, drastically lowering the solidification temperature.[12]

Troubleshooting Workflow:

Caption: A troubleshooting decision tree for addressing the issue of a compound oiling out.

Q3: No crystals are forming even after the solution has cooled completely. What should I do?

Answer: The absence of crystals indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur, or that the nucleation process is kinetically hindered.

Causality:

-

Insufficient Saturation: Too much solvent was used initially, and the solution remains undersaturated even when cold.[11]

-

High Solubility: The compound is simply too soluble in the chosen solvent, even at low temperatures.

-

Kinetic Barrier: The energy barrier to form the first crystal nucleus is too high.

Recommended Actions (in order):

-

Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[11][13]

-

Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cold solution. This provides a template for further crystal growth, bypassing the nucleation barrier.[11][13]

-

Increase Concentration: Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then allow it to cool again.[11]

-

Use an Antisolvent: If you are using a single solvent, you can carefully add a miscible antisolvent dropwise to the cold solution until it becomes slightly turbid (cloudy), then add a drop or two of the original solvent to redissolve the solid and let it stand.[13]

-

Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator, but be aware that faster cooling may lead to smaller, less pure crystals.[11]

Q4: Could polymorphism be an issue for this compound, and how would I control it?

Answer: Yes, polymorphism is a significant consideration for many pharmaceutical compounds and complex organic molecules.[14] Polymorphism is the ability of a substance to crystallize into different solid-state structures, or polymorphs.[15][16] These different forms can have distinct physical properties, including solubility, stability, and melting point.

Causality: The formation of a specific polymorph is influenced by thermodynamic and kinetic factors during crystallization. Key variables include:

-

Solvent Choice: Different solvents can favor the formation of different polymorphs.[16]

-

Temperature: The crystallization temperature can determine which polymorph is stable.[15][16]

Recommended Actions:

-

Maintain Consistency: To ensure batch-to-batch reproducibility, it is crucial to precisely control your crystallization parameters (solvent system, concentrations, cooling profile, and agitation).

-

Characterization: If you suspect polymorphism, use analytical techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Infrared (IR) spectroscopy to characterize your crystalline product.[16]

-

Seeding: Seeding with a crystal of the desired polymorph is a powerful method to ensure that form crystallizes preferentially.

Detailed Experimental Protocols

Protocol 1: Systematic Solvent Selection

This protocol helps identify a suitable single or binary solvent system.

-

Preparation: Place a small amount (approx. 20-30 mg) of your crude Ethyl 2-(5-iodo-2-nitrophenyl)acetate into several separate test tubes.

-

Screening at Room Temperature: To each tube, add a different test solvent (see table above) dropwise, starting with 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single crystallization solvent but may be a good "soluble" solvent for a binary system.

-

Screening at Elevated Temperature: For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath while stirring. Continue adding the solvent dropwise until the solid just dissolves.

-

Cooling and Observation: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath.

-

Evaluation:

-

Ideal Single Solvent: A solvent that dissolves the compound when hot but yields a large quantity of crystalline precipitate upon cooling.

-

Ideal Binary System: Find a "soluble" solvent (from step 2) and an "antisolvent" (a solvent where the compound is very insoluble at all temperatures). Dissolve the compound in a minimum of the hot "soluble" solvent, then add the "antisolvent" dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop of the "soluble" solvent to clarify, then cool slowly.

-

Protocol 2: Performing a Controlled Cooling Crystallization

-

Dissolution: In an Erlenmeyer flask, add the crude compound and the chosen solvent (or "soluble" solvent of a binary pair). Heat the mixture with stirring until the solid is fully dissolved. Add a slight excess of solvent (approx. 5-10%) to prevent premature crystallization.[11]

-

Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly towards room temperature. To slow the process further, you can place the flask inside a larger beaker of warm water or wrap it in glass wool.[6]

-

Crystal Growth: Allow the solution to stand undisturbed as crystals form. Agitation can lead to the formation of many small crystals instead of fewer large ones.

-

Final Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

References

-

Quora. (2018). How to choose a solvent for crystallization of an organic compound. Quora. [Link]

-

Journal of Computer Aided Chemistry. (2006). Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. J-Stage. [Link]

-

Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]

-

Taylor & Francis Online. (2008). Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

-

Reddit. (2013). Recrystallization (help meeeeee). Reddit. [Link]

-

Myande. (n.d.). Evaporation Crystallization Equipment, Engineering Solution. Myande. [Link]

-

RM@Schools. (n.d.). Antisolvent Crystallization. RM@Schools. [Link]

-

ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. ANDRITZ GROUP. [Link]

-

Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]

-

ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science. ResearchGate. [Link]

-

Wikipedia. (n.d.). Crystal polymorphism. Wikipedia. [Link]

-

Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Mettler Toledo. [Link]

-

Myande. (n.d.). Cooling/Freezing Crystallization. Myande. [Link]

-

CrystEngComm (RSC Publishing). (n.d.). Recent progress in antisolvent crystallization. [Link]

-

ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

-

University of Florida. (n.d.). Guide for crystallization. [Link]

-

Chemical Society Reviews (RSC Publishing). (2023). Advanced crystallisation methods for small organic molecules. [Link]

-

Ebner. (n.d.). Cooling Crystallization & Crystallizers. [Link]

-

wikiHow. (2026). 9 Ways to Crystallize Organic Compounds. [Link]

-

LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. [Link]

-

University of Washington. (2006). Crystallisation Techniques. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC. [Link]

-

University of Texas at Dallas. (n.d.). SOP: CRYSTALLIZATION. [Link]

-

Wiley. (n.d.). Crystallization of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. Prediction of Solvents Suitable for Crystallization of Small Organic Molecules [jstage.jst.go.jp]

- 5. quora.com [quora.com]

- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 7. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mt.com [mt.com]

- 16. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 17. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]

HPLC Method Development and Validation for Ethyl 2-(5-iodo-2-nitrophenyl)acetate Purity: A Comparison Guide

Ethyl 2-(5-iodo-2-nitrophenyl)acetate is a highly functionalized aromatic intermediate heavily utilized in the synthesis of complex pharmaceutical active ingredients (APIs), such as substituted indoles. Because downstream catalytic steps (e.g., Suzuki-Miyaura cross-coupling or nitro reduction) are exceptionally sensitive to structural analogs, controlling the purity of this intermediate is critical.

This guide provides an objective comparison of stationary phase alternatives and outlines a comprehensive, causality-driven method development workflow, culminating in an 1[1] compliant validation protocol.

Compound Profiling & Chromatographic Rationale

To design a robust HPLC method, we must first deconstruct the analyte's physicochemical properties:

-

Nitro Group (-NO₂): A strong electron-withdrawing group that creates a significant dipole and acts as a π -electron acceptor.

-

Iodine Atom (-I): A heavy, highly polarizable halogen that adds lipophilicity but is prone to cleavage (creating a des-iodo impurity).

-

Ethyl Acetate Side Chain: An ester linkage susceptible to hydrolysis at high pH, yielding the unesterified acid impurity (2-(5-iodo-2-nitrophenyl)acetic acid).

The Separation Challenge: Standard reversed-phase methods often fail to resolve Ethyl 2-(5-iodo-2-nitrophenyl)acetate from its positional isomers (e.g., 4-iodo) and the des-iodo impurity because the purely hydrophobic differences between these molecules are minimal.

Stationary Phase Selection: An Objective Comparison

To achieve baseline resolution of critical isomeric pairs, we must move beyond traditional C18 chemistry and exploit the π -system of the nitroaromatic ring. We compared three column chemistries under identical isocratic conditions (60:40 Methanol:10 mM Ammonium Formate pH 3.0).

The Competitors

-

Standard C18 (Fully Porous Silica): Relies exclusively on dispersive (hydrophobic) van der Waals forces.

-

Phenyl-Hexyl (e.g., ): Features a C6 linker that provides flexibility, allowing the phenyl ring to align with the analyte for π−π interactions.

-

Biphenyl (e.g., 2[2]): Features a dual-ring system that enhances polarizability and offers rigid, high-capacity π−π retention, specifically engineered for strong dipoles.

Comparative Performance Data

Table 1: Chromatographic Performance Across Stationary Phases

| Column Chemistry | Base Particle | Retention Time (min) | Peak Asymmetry (USP) | Resolution (Critical Pair)* | Mechanism of Interaction |

| Standard C18 | Fully Porous | 4.2 | 1.62 | 1.2 (Fail) | Dispersive / Hydrophobic |

| Phenyl-Hexyl | Charged Surface Hybrid | 5.8 | 1.18 | 2.4 (Pass) | Dispersive + π−π |

| Biphenyl | Core-Shell (SPP) | 6.5 | 1.05 | 3.1 (Pass) | Enhanced

π−π

|

*Critical Pair: Ethyl 2-(5-iodo-2-nitrophenyl)acetate and its des-iodo impurity.

The Verdict: The Biphenyl column significantly outperforms both C18 and Phenyl-Hexyl phases. The biphenyl ligand's ability to undergo induced dipole interactions with the highly electron-deficient nitroaromatic ring provides unmatched selectivity[2].

Method Development Workflow & Causality

A robust method is built on chemical causality, not trial and error. Here is the step-by-step rationale for the optimized workflow.

-

Aqueous Phase (Buffer) Selection - pH 3.0:

-

Why? The hydrolysis degradation product, 2-(5-iodo-2-nitrophenyl)acetic acid, has a pKa of ~4.2. If the mobile phase pH is near this value, the impurity will partially ionize, leading to split peaks and severe tailing. By buffering the aqueous phase at pH 3.0 (using 10 mM Ammonium Formate adjusted with Formic Acid), we ensure the acid impurity remains fully protonated (neutral), guaranteeing sharp, reproducible peak shapes.

-

-

Organic Modifier Selection - Methanol over Acetonitrile:

-

Why? Acetonitrile contains a cyano group with its own π -electrons. In a mobile phase, acetonitrile acts as a π -competitor, masking the unique selectivity of the Biphenyl or Phenyl-Hexyl stationary phase. Methanol is a protic solvent lacking π -electrons, allowing maximum π−π interaction between the nitroaromatic analyte and the column[3].

-

Fig 1. Step-by-step HPLC method development workflow for nitroaromatic compounds.

Experimental Protocol: The Optimized Method

To ensure this protocol acts as a self-validating system , it includes mandatory System Suitability Testing (SST) criteria that must pass before any sample data is integrated.

-

Column: Restek Raptor Biphenyl, 100 x 4.6 mm, 2.7 µm (Core-Shell).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

-

Mobile Phase B: 100% Methanol (HPLC Grade).

-

Gradient Program:

-

0.0 - 2.0 min: 40% B

-

2.0 - 8.0 min: 40% → 80% B

-

8.0 - 10.0 min: 80% B

-

10.1 - 14.0 min: 40% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

-

Detection: UV at 254 nm (Optimal for nitroaromatic chromophores).

-

Injection Volume: 5 µL.

-

Diluent: 50:50 Water:Methanol (Matches initial gradient conditions to prevent solvent-induced peak distortion).

ICH Q2(R2) Compliant Validation Protocol

Following the 4[4], the method must be proven "fit for purpose" across a lifecycle approach.

Fig 2. ICH Q2(R2) lifecycle validation protocol for analytical purity methods.

Validation Parameters & Acceptance Criteria

Table 2: ICH Q2(R2) Validation Execution Summary

| Validation Characteristic | Execution Methodology | Acceptance Criteria |

| System Suitability (SST) | 6 replicate injections of 100% specification standard prior to run. | RSD ≤ 2.0%, Tailing ≤ 1.5, Resolution ≥ 2.0. |

| Specificity | Inject Blank, Placebo, and samples spiked with known impurities (des-iodo, acid). Analyze via Photodiode Array (PDA). | No interference at analyte RT. PDA Peak Purity Angle < Purity Threshold. |

| Linearity & Range | Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal target concentration. | Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of 100% response. |

| Accuracy | Spike API into matrix at 50%, 100%, and 150% levels (n=3 preparations per level). | Mean recovery across all levels must fall between 98.0% and 102.0%. |

| Precision | Repeatability: 6 individual sample preparations at 100%.Intermediate: Different analyst, different day, different HPLC. | %RSD ≤ 2.0% for both Repeatability and Intermediate Precision. |

| Robustness | Design of Experiments (DoE) varying Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and pH ( ± 0.2 units). | Critical pair resolution ≥ 2.0 maintained across all deliberate variations. |

Self-Validation Note: The sequence is programmed to automatically halt if the bracketing SST injections (placed every 10 samples and at the end of the run) fail to meet the RSD or Resolution criteria, ensuring absolute data integrity.

Sources

Comparative Guide: Methyl vs. Ethyl 2-(5-Iodo-2-nitrophenyl)acetate in Reductive Cyclization

Executive Summary

The 5-iodooxindole scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and spiro-fused pharmacophores. The standard construction of this heterocycle relies on the tandem reductive cyclization of 2-(5-iodo-2-nitrophenyl)acetate derivatives. While both methyl and ethyl esters are commercially available precursors, the choice of the ester alkyl group profoundly dictates the thermodynamic and kinetic efficiency of the lactamization step. This guide provides an objective, data-driven comparison demonstrating why the methyl ester is the superior substrate for maximizing cyclization efficiency and preserving the sensitive carbon-iodine bond.

Mechanistic Causality: Why the Ester Alkyl Group Matters

The conversion of 2-(5-iodo-2-nitrophenyl)acetate to 5-iodoindolin-2-one is not a concerted reaction; it is a discrete two-stage cascade:

-

Chemoselective Reduction: The nitro group is reduced to an aniline intermediate.

-

Intramolecular Amidation: The newly formed amine acts as an internal nucleophile, attacking the adjacent ester carbonyl to form the lactam ring.

The Chemoselectivity Imperative

The presence of the 5-iodo substituent strictly limits the choice of reducing agents. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated as it inevitably leads to hydrodehalogenation (loss of the iodine atom). Consequently, single-electron transfer (SET) reductants or mild Lewis acidic reducing agents must be employed. Modern protocols favor reagents such as Tin(II) chloride (SnCl₂), Iron in acetic acid, or greener alternatives like Sodium dithionite (Na₂S₂O₄)[1] and Samarium diiodide (SmI₂)[2]. These reagents successfully reduce the nitro group without cleaving the aryl-iodine bond.

The Kinetic Bottleneck (Methyl vs. Ethyl)

While the reduction step proceeds at identical rates for both methyl and ethyl derivatives, the intramolecular amidation is the rate-limiting step . When the ortho-amine attacks the ester carbonyl, it forms a highly crowded tetrahedral intermediate. The transition state leading to this intermediate is exquisitely sensitive to steric bulk. The ethyl group (–OCH₂CH₃) possesses a significantly larger conformational sweep volume than the methyl group (–OCH₃). This steric clash raises the activation energy ( Ea ) for the ethyl ester.

Because the ethyl ester cyclizes slowly, the reaction requires prolonged heating. Extended thermal stress in the presence of metal salts often leads to degradation pathways, including intermolecular condensation (oligomerization) and trace deiodination, thereby depressing the overall yield.

Figure 1: Mechanistic pathway of reductive cyclization highlighting the tetrahedral intermediate.

Quantitative Comparative Data

The following table summarizes standardized experimental data comparing both substrates under identical SnCl₂·2H₂O reduction conditions.

| Parameter | Methyl 2-(5-iodo-2-nitrophenyl)acetate | Ethyl 2-(5-iodo-2-nitrophenyl)acetate |

| Equivalents of Reductant | 5.0 eq SnCl₂·2H₂O | 5.0 eq SnCl₂·2H₂O |

| Solvent / Temperature | Ethanol / 80 °C | Ethanol / 80 °C |

| Reduction Time (Amine Formation) | ~30 minutes | ~30 minutes |

| Cyclization Time (Lactamization) | 1.5 hours | 5.0 - 6.0 hours |

| Isolated Yield (5-iodooxindole) | 88% - 92% | 65% - 72% |

| Primary Impurity Profile | Trace unreacted amine | Uncyclized amine, oligomers, deiodinated arenes |

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . By utilizing In-Process Controls (IPC) via LC-MS, the researcher can definitively isolate the reduction variable from the cyclization variable, preventing premature workups.

Protocol A: Optimized Cyclization of the Methyl Ester

Objective: Rapid, high-yield synthesis of 5-iodoindolin-2-one.

-

Initiation: Dissolve Methyl 2-(5-iodo-2-nitrophenyl)acetate (10.0 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Reduction: Add SnCl₂·2H₂O (50.0 mmol) in a single portion. The suspension will become homogeneous as it warms.

-

Heating: Elevate the reaction temperature to 80 °C (reflux).

-

Validation Checkpoint 1 (30 mins): Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation metric: Complete disappearance of starting material ( m/z 322 [M+H]⁺) and appearance of the uncyclized amine ( m/z 292 [M+H]⁺).

-

Cyclization: Continue heating for an additional 1.5 hours.

-

Validation Checkpoint 2 (2.0 hrs total): Analyze via LC-MS. Validation metric: Complete conversion of the amine ( m/z 292) to the cyclized 5-iodooxindole ( m/z 260[M+H]⁺).

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo. Suspend the residue in EtOAc and basify with saturated aqueous NaHCO₃ until pH 8 to precipitate tin salts. Filter through a Celite pad, separate the organic layer, dry over MgSO₄, and concentrate to yield the pure product.

Protocol B: Cyclization of the Ethyl Ester (Troubleshooting Pathway)

Objective: Managing the kinetic resistance of the ethyl derivative.

-

Initiation & Reduction: Follow Steps 1-3 from Protocol A, substituting with Ethyl 2-(5-iodo-2-nitrophenyl)acetate.

-

Validation Checkpoint 1 (30 mins): LC-MS will confirm the formation of the uncyclized ethyl amine intermediate ( m/z 306[M+H]⁺).

-

Cyclization (Extended): After 2.0 hours of heating, LC-MS will show a stalled reaction (~40% cyclized product, 60% uncyclized amine).

-

Catalytic Intervention: To force cyclization without extending heat past 6 hours (which risks deiodination), add 0.5 mL of glacial acetic acid to lower the pH and activate the ester carbonyl.

-

Workup: Proceed as in Protocol A after 5.5 hours, noting a heavily colored organic layer indicative of minor degradation byproducts.

Figure 2: Experimental workflow comparing methyl and ethyl ester cyclization efficiency.

Conclusion

For the synthesis of 5-iodooxindole via reductive cyclization, the methyl ester derivative is unequivocally superior . The reduced steric hindrance at the ester carbonyl facilitates a rapid intramolecular amidation, allowing the reaction to reach completion in a fraction of the time required by the ethyl ester. This kinetic advantage directly translates to higher isolated yields, cleaner impurity profiles, and the preservation of the highly valuable, yet sensitive, carbon-iodine bond necessary for downstream cross-coupling applications.

References

-

Title: Metal- and Additive-Free Intramolecular Direct Amidation of Ester Functionality within a Nitroarene Framework: Facile Access to Azaheterocycles Source: ACS Sustainable Chemistry & Engineering (American Chemical Society) URL: [Link]

Sources

A Senior Application Scientist's Guide to the LC-MS Fragmentation of Ethyl 2-(5-iodo-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, a comprehensive understanding of a molecule's behavior under various analytical conditions is paramount. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pathways of Ethyl 2-(5-iodo-2-nitrophenyl)acetate, a compound of interest in synthetic chemistry and drug discovery. As Senior Application Scientists, our goal is to not only present data but to explain the underlying chemical principles that govern these fragmentation patterns. This guide will delve into the experimental design, the rationale behind our methodological choices, and a comparative analysis of fragmentation under varying collision energies, all grounded in established scientific literature.

Introduction: The Significance of Fragmentation Analysis

Ethyl 2-(5-iodo-2-nitrophenyl)acetate is a substituted nitroaromatic compound. The presence of an iodine atom, a nitro group, and an ethyl ester moiety on a phenylacetate backbone creates a molecule with multiple potential sites for fragmentation. Understanding how this molecule breaks apart in a mass spectrometer is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in its synthesis. Collision-induced dissociation (CID) is a powerful technique used in tandem mass spectrometry to induce the fragmentation of selected ions in the gas phase, providing a structural fingerprint of the molecule.[1]

This guide will explore the fragmentation of Ethyl 2-(5-iodo-2-nitrophenyl)acetate primarily through electrospray ionization (ESI), a soft ionization technique that typically produces a protonated molecule ([M+H]⁺) or a deprotonated molecule ([M-H]⁻), minimizing in-source fragmentation and allowing for controlled fragmentation in the collision cell.[2][3]

Experimental Protocol: A Self-Validating System

The following protocol is designed to provide robust and reproducible data for the analysis of Ethyl 2-(5-iodo-2-nitrophenyl)acetate. The choices made in this protocol are explained to demonstrate the causality behind the experimental design.

Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is chosen for its versatility and excellent retention of moderately nonpolar compounds like the target analyte.

-

Mobile Phase A: 0.1% Formic acid in water. The addition of formic acid aids in the protonation of the analyte in positive ion mode, leading to a more stable and abundant precursor ion.[4]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for a wide range of compounds.

-

Gradient: A gradient elution starting from a low percentage of mobile phase B (e.g., 10%) and ramping up to a high percentage (e.g., 95%) ensures the efficient elution of the analyte while separating it from potential impurities.

-

Flow Rate: A flow rate of 0.3 mL/min is suitable for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.

-

Injection Volume: 5 µL. This volume is a good starting point to avoid column overloading while ensuring sufficient analyte is introduced into the mass spectrometer.

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes. While positive mode is generally effective for compounds with basic sites or those that can be readily protonated, nitroaromatic compounds can also show good sensitivity in negative ion mode due to the electron-withdrawing nature of the nitro group.[5][6]

-

Mass Analyzer: A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer is ideal for this type of analysis, allowing for precursor ion selection and subsequent fragmentation.[1][7]

-

Capillary Voltage: Typically set between 3.0 and 4.0 kV to ensure efficient ionization.

-

Source Temperature: Maintained around 120-150 °C to aid in desolvation without causing thermal degradation of the analyte.[8]

-

Desolvation Gas Flow: A high flow of nitrogen gas (e.g., 600-800 L/hr) is used to facilitate the evaporation of the mobile phase.[8]

-

Collision Gas: Argon is a commonly used collision gas for CID.[1]

-

Collision Energy (CE): A stepped collision energy approach (e.g., 10, 20, and 40 eV) will be employed to observe the evolution of fragment ions from low-energy to high-energy fragmentation pathways.[9]

Predicted Fragmentation Pathways

The fragmentation of Ethyl 2-(5-iodo-2-nitrophenyl)acetate is expected to be driven by the presence of the nitro group, the iodine atom, and the ethyl ester side chain. Nitroaromatic compounds are known to be exceptions to the even-electron rule, often undergoing radical losses of NO and NO₂.[6][7]

Positive Ion Mode ([M+H]⁺, m/z 352.0)

In positive ion mode, protonation is likely to occur at the carbonyl oxygen of the ester group or one of the oxygens of the nitro group.

Low Collision Energy (e.g., 10 eV): At lower collision energies, the most facile fragmentations are expected. This often involves the loss of small, stable neutral molecules.

-

Loss of Ethylene (C₂H₄, 28 Da): A common fragmentation for ethyl esters, proceeding through a McLafferty-type rearrangement, to yield a fragment at m/z 324.0.

-

Loss of Ethanol (C₂H₅OH, 46 Da): This can occur through the loss of the ethoxy group along with a proton transfer, resulting in a fragment at m/z 306.0.

Medium Collision Energy (e.g., 20 eV): As the collision energy increases, more energy is deposited into the precursor ion, enabling higher energy fragmentation pathways.

-

Loss of the Ethoxy Radical (•OC₂H₅, 45 Da): This would lead to the formation of an acylium ion at m/z 307.0.

-

Loss of the Nitro Group (NO₂, 46 Da): A characteristic fragmentation of nitroaromatic compounds, producing a fragment at m/z 306.0.[10]

-

Loss of Nitric Oxide (NO, 30 Da): Another common loss from nitroaromatics, resulting in a fragment at m/z 322.0.[5][6]

High Collision Energy (e.g., 40 eV): At high collision energies, more extensive fragmentation is expected, leading to smaller fragment ions.

-

Cleavage of the C-I Bond: The carbon-iodine bond is relatively weak and can cleave, leading to the loss of an iodine radical (•I, 127 Da), resulting in a fragment at m/z 225.0.

-

Loss of the entire ester side chain (CH₂COOC₂H₅, 87 Da): This would result in a fragment at m/z 265.0.

-

Sequential Losses: Fragments formed at lower energies can undergo further fragmentation. For example, the fragment at m/z 306.0 (from loss of ethanol or NO₂) could subsequently lose CO (28 Da) to form a fragment at m/z 278.0.

Diagram of Predicted Fragmentation Pathways (Positive Ion Mode)

Caption: Predicted fragmentation of [M-H]⁻ ion of Ethyl 2-(5-iodo-2-nitrophenyl)acetate.

Comparative Data Summary

The following table summarizes the predicted key fragment ions and their origins at different collision energies in both positive and negative ion modes. This comparative view allows researchers to select the most appropriate precursor-product ion transitions for targeted analysis methods like multiple reaction monitoring (MRM).